molecular formula C19H21NO4 B11231582 8-methoxy-N-(2-methylbenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methoxy-N-(2-methylbenzyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11231582
M. Wt: 327.4 g/mol
InChI Key: PTDZCNWYEVPKDV-UHFFFAOYSA-N
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Description

8-METHOXY-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It belongs to the class of benzodioxepines, which are known for their diverse biological activities

Preparation Methods

The synthesis of 8-METHOXY-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE involves several steps, typically starting with the preparation of the benzodioxepine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

8-METHOXY-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various pharmacological effects. In medicine, research has focused on its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-METHOXY-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

When compared to other similar compounds, 8-METHOXY-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE stands out due to its unique combination of chemical properties and biological activities. Similar compounds may include other benzodioxepine derivatives or related heterocyclic compounds. Each of these compounds may have distinct properties and applications, highlighting the uniqueness of 8-METHOXY-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBOXAMIDE in scientific research.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

7-methoxy-N-[(2-methylphenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C19H21NO4/c1-13-6-3-4-7-14(13)12-20-19(21)15-10-17-18(11-16(15)22-2)24-9-5-8-23-17/h3-4,6-7,10-11H,5,8-9,12H2,1-2H3,(H,20,21)

InChI Key

PTDZCNWYEVPKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2OC)OCCCO3

Origin of Product

United States

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